dlg protein, Drosophila
Description
Historical Discovery and Initial Characterization as a Tumor Suppressor
The discovery of the Discs large (dlg) gene in Drosophila melanogaster marked a pivotal advancement in understanding epithelial biology and tumor suppression. Initial studies in the early 1990s identified dlg as a recessive oncogene whose mutations caused neoplastic overgrowth in larval imaginal discs, leading to lethality during pupal development. These tumors exhibited loss of apicobasal polarity and disrupted septate junctions—specialized cell-cell adhesion structures in arthropods analogous to vertebrate tight junctions. Immunofluorescence studies revealed that the Dlg protein localized to the cytoplasmic face of septate junctions, where it played a structural role in maintaining junctional integrity.
A landmark finding was the demonstration that Dlg’s tumor suppressor activity is separable from its role in cell polarity. Mutations in specific domains of Dlg, such as the Src homology 3 (SH3) and guanylate kinase (GuK) domains, disrupted proliferation control without affecting junctional structure or cytoskeletal organization. This suggested that Dlg’s function in suppressing tumorigenesis involves signaling pathways distinct from its scaffolding role at septate junctions. Further genetic analyses showed that maternal depletion of Dlg caused severe neurogenesis and morphogenesis defects in embryos, highlighting its essential role in early development.
Overview of MAGUK Family Protein Classification and Evolutionary Conservation
The Dlg protein is the founding member of the membrane-associated guanylate kinase (MAGUK) family, a group of scaffolding proteins characterized by a conserved domain architecture: one or three PSD-95/Dlg/ZO-1 (PDZ) domains, an SH3 domain, and a catalytically inactive GuK domain. MAGUKs serve as organizational hubs at cell-cell junctions, synapses, and other membrane microdomains, facilitating the assembly of signaling complexes and cytoskeletal linkages.
Evolutionary Conservation
MAGUK proteins are evolutionarily ancient, with homologs identified in basal metazoans such as sponges and cnidarians, but absent in protozoans, plants, or fungi. Phylogenetic analyses indicate that the MAGUK core structure (PDZ-SH3-GuK) arose from an ancestral enzymatically active GuK domain, which lost catalytic activity and acquired protein-binding functions during metazoan evolution. The Drosophila Dlg protein shares 65–79% sequence identity with its human homolog, SAP97/hDLG, particularly within the PDZ and SH3-GuK regions. This conservation underscores the critical role of MAGUKs in metazoan-specific processes such as cell-cell communication and tissue morphogenesis.
Structural and Functional Diversification
Alternative splicing and transcriptional start site variation generate multiple Dlg isoforms with distinct roles. For example, the Drosophila dlg locus produces at least five isoforms, including DLGA (similar to PSD-95) and DLGS97 (similar to SAP97), which differ in their N-terminal regions and domain composition. DLGS97 contains an L27 domain that facilitates homo-oligomerization, a feature critical for organizing synaptic scaffolds in adult brains. Structural studies of the PDZ-SH3-GuK tandem in MAGUKs revealed that these domains form a supramodule with integrated binding properties, enabling allosteric regulation of target interactions.
Table 1: Key Domains of Drosophila Dlg and Their Functions
Properties
CAS No. |
143513-41-1 |
|---|---|
Molecular Formula |
C9H9N3O2 |
Synonyms |
dlg protein, Drosophila |
Origin of Product |
United States |
Scientific Research Applications
Role in Epithelial Cell Polarity
Dlg protein is essential for maintaining apicobasal polarity in epithelial tissues. It is localized at the septate junctions, where it interacts with other proteins to regulate cell adhesion and communication. Research has demonstrated that Dlg's localization and function are critical for the structural integrity of epithelial cells, influencing their ability to form organized tissues .
Case Study: Septate Junction Integrity
- Findings : Dlg mutations disrupt septate junctions, leading to compromised epithelial integrity.
- Methodology : Ultrastructural analysis was performed on Drosophila mutants to assess junctional architecture.
- Impact : This disruption contributes to neoplastic growths, emphasizing Dlg's role as a tumor suppressor.
Synaptic Function and Plasticity
Dlg protein is integral to synaptic development and function at the neuromuscular junction (NMJ). It regulates the size and composition of postsynaptic structures, facilitating effective neurotransmission.
Case Study: Synapse Maturation
- Findings : Dlg is required during late embryogenesis and larval stages for normal synapse formation.
- Methodology : Temperature-sensitive dlg alleles were used to observe synaptic changes during development.
- Impact : The absence of Dlg leads to impaired synaptic maturation and altered neurotransmitter receptor localization .
Tumor Suppressor Functions
As a tumor suppressor, Dlg prevents uncontrolled cell proliferation. Mutations or loss of function in dlg lead to tumor formation in both epithelial and neural tissues.
Case Study: Tumorigenesis
- Findings : Dlg mutations result in neoplastic tumors due to loss of cell polarity and adhesion.
- Methodology : Genetic analysis of dlg mutants was conducted to correlate mutations with tumor development.
- Impact : This research underscores the critical role of Dlg in cancer biology and cellular differentiation .
Key Mechanisms:
- Electrostatic Targeting : Dlg contains a polybasic domain that binds phosphoinositides at the plasma membrane, facilitating its localization and function .
- Phosphorylation Regulation : Phosphorylation events modulate Dlg's activity, impacting its role in polarity maintenance and tumor suppression .
Data Table: Summary of Dlg Protein Applications
Comparison with Similar Compounds
Mammalian Homologs of Dlg
Five mammalian homologs of Dlg (Dlg1–Dlg5) have been identified, with distinct tissue distributions and functions (Table 1).
Key Differences from Drosophila Dlg :
- Functional Specialization : Mammalian Dlg homologs exhibit tissue-specific roles absent in Drosophila, such as Dlg4/PSD-95 in glutamate receptor clustering at mammalian synapses .
- Domain Utilization : While all homologs retain PDZ and GUK domains, Dlg1 uniquely interacts with CASK via its L27 domain, enabling linkage to membrane-palmitoylated proteins (MPPs) .
- Disease Associations : Dlg1 is implicated in schizophrenia and cervical cancer, whereas Drosophila Dlg mutations primarily cause epithelial neoplasia and synaptic defects .
Other MAGUK Family Proteins
MAGUK proteins share PDZ, SH3, and GUK domains but diverge in substrate specificity and localization (Table 2).
Contrasts with Dlg :
Scribble Complex Members: Scrib and Lgl
Though functionally linked to Dlg, Scrib and Lgl differ in domain architecture and regulation (Table 3).
Divergence from Dlg :
- Domain Composition : Scrib lacks SH3 and GUK domains but contains leucine-rich repeats (LRRs) for protein recruitment .
- Phosphorylation Mechanisms : Lgl is inactivated by aPKC phosphorylation, whereas Dlg dissociates from NMJs upon Par-1/CaMKII phosphorylation .
Functional and Mechanistic Insights
Membrane Targeting
Mammalian Dlg1 similarly requires PDZ2 and HOOK domains for basolateral targeting .
Synaptic Roles
Dlg’s synaptic function is conserved in mammals: Dlg4/PSD-95 clusters NMDARs, mirroring Dlg’s regulation of glutamate receptors at Drosophila NMJs . However, Dlg uniquely interacts with NMDARs via PDZ domains, while Scribble complex members are absent from synapses .
Tumor Suppression
Dlg, Scrib, and Lgl collectively inhibit neoplasia by maintaining cell polarity. In mammals, Dlg1 loss correlates with cervical cancer, whereas Drosophila Dlg mutants exhibit imaginal disc overgrowth .
Preparation Methods
Transgenic Rescue Systems
The functional validation of Dlg preparation methods often begins with transgenic rescue experiments in dlg null mutants. A widely used approach involves the UAS-GAL4 system, where tissue-specific promoters drive expression of epitope-tagged Dlg variants. For example, UAS-3xMyc-APEX2-Dlg restores basolateral membrane localization and rescues lethality in dlg mutants, confirming the construct’s biological activity. Critical design elements include:
Domain-Specific Mutagenesis
To dissect the contributions of Dlg’s structural domains, researchers have engineered alleles targeting conserved regions:
-
PDZ domain deletions : Disrupts binding to partners like Scribble and Lethal giant larvae (Lgl).
-
SH3 domain point mutations (e.g., W470A): Abolishes interactions with cytoskeletal regulators.
-
GUK domain truncations : Impairs enzymatic activity and synaptic localization.
Western blot analysis of these mutants reveals isoform-specific stability changes, with the 108 kDa and 97 kDa isoforms showing greater sensitivity to domain disruptions than the 40 kDa variant.
Tissue-Specific Extraction Protocols
Larval Body Wall Muscle Preparations
Larval neuromuscular junctions (NMJs) serve as a primary source for Dlg isolation due to their high expression levels. The protocol involves:
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Dissection of third-instar larvae in cold Schneider’s medium.
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Homogenization in RIPA buffer (50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate) supplemented with protease inhibitors.
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Centrifugation at 14,000 × g to remove debris, followed by supernatant collection.
Table 1: Dlg Isoforms Detected in Larval Extracts
| Isoform (kDa) | Abundance (Wild Type) | Stability in Mutants |
|---|---|---|
| 108 | High | Reduced 29-fold in dlg<sup>m30</sup> |
| 97 | Moderate | Reduced 34-fold in dlg<sup>m30</sup> |
| 40 | Low | Unaffected |
Wing Imaginal Disc Epithelia
Wing discs provide insights into Dlg’s role in epithelial polarity. Subcellular fractionation of disc lysates separates membrane-bound and nuclear pools:
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Mechanical disruption using a Dounce homogenizer.
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Differential centrifugation (1,000 × g for nuclei; 100,000 × g for membranes).
-
Validation via markers: Lamin (nuclear) and Tubulin (cytoplasmic).
This method revealed that 5–10% of total Dlg localizes to the nucleus, a finding corroborated by proximity ligation assays.
Subcellular Fractionation and Nuclear Localization
Nuclear-Cytoplasmic Partitioning
The discovery of nuclear Dlg required optimizing fractionation protocols to preserve fragile epithelia:
-
Lysis buffer : 10 mM HEPES (pH 7.9), 1.5 mM MgCl<sub>2</sub>, 10 mM KCl, 0.5% IGEPAL.
-
Nuclear enrichment : Sucrose density gradients (2.2 M) to isolate intact nuclei.
Western blots of nuclear fractions show Dlg co-purifying with chromatin remodelers like the NURF complex, suggesting a direct regulatory role.
APEX2 Proximity Labeling
APEX2-Dlg enables spatial proteomics in living tissues:
-
Expression of UAS-3xMyc-APEX2-Dlg under D174-GAL4.
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Biotin-phenol incubation (500 µM, 30 min) followed by H<sub>2</sub>O<sub>2</sub> activation (1 mM, 1 min).
Table 2: Top Nuclear Dlg Proximity Partners
| Protein | Function | Enrichment (Fold) |
|---|---|---|
| NURF301 (E[bx]) | Chromatin remodeling | 8.2 |
| ISWI | Nucleosome sliding | 7.9 |
| Caf1-55 | Histone chaperone | 6.5 |
| Nup358 | Nuclear pore complex | 5.8 |
Immunological Detection and Quantification
Antibody Validation
Polyclonal anti-Dlg antibodies raised against the N-terminal region (amino acids 1–300) show specificity for the 108/97 kDa isoforms. Key validations include:
Immunofluorescence in Synapses
At NMJs, Dlg immunoreactivity localizes to both pre- and postsynaptic membranes:
-
Fixation in 4% paraformaldehyde (PFA)/0.1% Triton X-100.
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Blocking in 5% normal goat serum.
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Incubation with anti-Dlg (1:500) and anti-HRP (1:1,000) for presynaptic markers.
Mutations in the HOOK domain (residues 550–600) disrupt subsynaptic reticulum formation, highlighting structure-function relationships.
Proteomic and Biochemical Interaction Mapping
Co-Immunoprecipitation (Co-IP)
Dlg’s interaction with polarity regulators is validated via:
Yeast Two-Hybrid Screens
Fragment-based screens identified binding partners for individual domains:
-
PDZ1 : Binds C-terminal motifs of Neuroligin and FasIII.
Functional Assays for Prepared Dlg
Tumor Suppression Assays
dlg mutant wing discs exhibit overgrowth due to Hippo pathway dysregulation. Rescue experiments measure:
Q & A
Q. What are the key structural domains of the Drosophila dlg protein, and how do they contribute to its function?
The Drosophila dlg protein contains three PDZ domains, an SH3 motif, and a guanylate kinase (GUK)-homologous domain. These domains mediate protein-protein interactions critical for cell polarity, synaptic organization, and tumor suppression. For example, PDZ domains bind to transmembrane proteins (e.g., Vang), while the SH3 domain interacts with cytosolic partners like β-TrBP. The GUK domain recruits adaptors such as Guk-holder (Gukh) to regulate synapse maturation . Methodological Insight : Use transgenic flies expressing domain-deletion mutants (e.g., ∆GUK or ∆PDZ) to assess phenotypic rescue in epithelial or neuronal tissues .
Q. How does dlg regulate synaptic function at the Drosophila neuromuscular junction (NMJ)?
Dlg stabilizes postsynaptic glutamate receptors and organizes synaptic scaffolds by interacting with proteins like Dishevelled (via the GUK domain) and the band 4.1 protein (via the PDZ1-2 domain). Loss of dlg disrupts synaptic bouton structure and receptor clustering . Methodological Insight : Combine antibody labeling (e.g., anti-DLG and anti-GluRIIA) with confocal microscopy to visualize synaptic defects in dlg mutants .
Q. What is the evolutionary conservation between Drosophila dlg and its mammalian homologs?
Human DLG4 (PSD-95) shares 56% amino acid identity with Drosophila dlg, retaining PDZ, SH3, and GUK domains. Functional conservation is evident in roles like tumor suppression (e.g., hDlg binds protein 4.1, analogous to dlg’s role in epithelial polarity) . Methodological Insight : Perform cross-species complementation assays (e.g., expressing hDLG4 in Drosophila dlg mutants) to test functional equivalence .
Advanced Research Questions
Q. How do phosphorylation events regulate dlg localization and activity in different tissues?
Phosphorylation by Par1 and CAMKII at Ser-797 dissociates dlg from NMJs, modulating synaptic growth. Adducin (Hts) enhances this phosphorylation by scaffolding kinases, while PKC phosphorylation of Hts reduces dlg binding . Methodological Insight : Use phospho-specific antibodies or Phos-tag gels to track dlg phosphorylation states in par1 or hts mutants .
Q. What experimental strategies resolve contradictions in dlg’s role in synaptic vs. epithelial contexts?
For example, Henji regulates dPAK’s effect on GluRIIA clustering but not dlg levels, while TBPH modulates dlg mRNA stability. Address such discrepancies via tissue-specific knockdowns (e.g., muscle vs. neuron) and RNA-binding assays (RIP/qPCR) . Methodological Insight : Perform RIP assays with TBPH-FLAG transgenics to confirm direct binding to dlg mRNA .
Q. How do dlg’s PDZ and SH3 domains coordinate with Scribble/Lgl in tumor suppression?
The Scribble module (dlg, Scrib, Lgl) enforces apical-basal polarity by excluding pro-growth signals (e.g., aPKC). PDZ domains recruit Scribble, while SH3 domains bind β-TrBP to stabilize E-cadherin. Loss of PDZ2-3 or SH3 disrupts epithelial architecture and promotes overgrowth . Methodological Insight : Generate dlg alleles with domain-specific mutations (e.g., SH3∆) and assess tumorigenesis in mosaic clones .
Q. What advanced tools are available for studying dlg in functional genomics workflows?
CRISPR sgRNA libraries (e.g., FlyCRISPR) enable tissue-specific dlg knockout. Transcriptomic databases (e.g., FlyAtlas) and protein interaction maps (BioGRID) integrate dlg’s roles in signaling pathways . Methodological Insight : Use RNAi/CRISPR screens paired with RNA-seq to identify dlg-regulated genes in epithelia or neurons .
Data Analysis & Integration
Q. How can researchers reconcile conflicting data on dlg’s role in cell survival vs. apoptosis?
In the testis, dlg promotes germline-soma adhesion, but its loss in epithelia triggers apoptosis. Context-specific interactors (e.g., Gukh in epithelia vs. Hts in NMJs) explain these differences. Use tissue-specific proteomics (Co-IP/MS) to map dlg complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
